molecular formula C16H19N3O2 B6772945 N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-5-methoxy-2,3-dihydro-1H-inden-4-amine

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-5-methoxy-2,3-dihydro-1H-inden-4-amine

Cat. No.: B6772945
M. Wt: 285.34 g/mol
InChI Key: PFCAXLUPEUYUCS-UHFFFAOYSA-N
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Description

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-5-methoxy-2,3-dihydro-1H-inden-4-amine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a cyclopropyl group, and an indene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-5-methoxy-2,3-dihydro-1H-inden-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-20-13-8-7-10-3-2-4-12(10)15(13)17-9-14-18-16(21-19-14)11-5-6-11/h7-8,11,17H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCAXLUPEUYUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CCC2)C=C1)NCC3=NOC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-5-methoxy-2,3-dihydro-1H-inden-4-amine typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the cyclization of amidoximes with carboxylic acids or their derivatives in the presence of a base, such as sodium hydroxide, in a suitable solvent like dimethyl sulfoxide (DMSO) at room temperature . This method allows for the efficient formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-5-methoxy-2,3-dihydro-1H-inden-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-5-methoxy-2,3-dihydro-1H-inden-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-5-methoxy-2,3-dihydro-1H-inden-4-amine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.

    Indene derivatives: Compounds with the indene moiety are known for their diverse pharmacological properties.

    Cyclopropyl-containing compounds: These compounds are often studied for their unique chemical reactivity and biological activities.

Uniqueness

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-5-methoxy-2,3-dihydro-1H-inden-4-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

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